
Nonyl undecyl phthalate
描述
Nonyl undecyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is specifically used in the production of polyvinyl chloride (PVC) and other polymers to enhance their properties.
作用机制
Target of Action
Nonyl undecyl phthalate is a phthalic acid ester . Phthalates are known to interact with a variety of proteins, enzymes, and receptors . They are endocrine-disrupting chemicals (EDCs), which affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
Phthalates, including this compound, interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also disrupt the levels and activity of the HPA axis at multiple levels . Biodegradation of phthalates using microorganisms could play a significant role .
Pharmacokinetics
The physical-chemical properties of phthalates control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates to the long alkyl chain phthalates . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .
Result of Action
Phthalates can induce neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . They can alter the levels of ACTH as well as the steroidogenic process leading to the altered production of cortisol .
Action Environment
Phthalates are ubiquitous in all environmental compartments due to their widespread application . They have been widely detected throughout the worldwide environment . Their presence in the environment has attracted considerable attention due to their potential impacts on ecosystem functioning and on public health .
准备方法
Synthetic Routes and Reaction Conditions: Nonyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the esterification process. The reaction proceeds in two stages: the formation of a monoester followed by the formation of a diester. The first stage is very fast and irreversible, while the second stage is slower and requires careful control of reaction conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in isothermal, semibatch reactors. The process involves maintaining a constant temperature and gradually adding reactants to control the reaction rate. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient conversion of reactants to the desired product .
化学反应分析
Types of Reactions: Nonyl undecyl phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and the corresponding alcohols.
Common Reagents and Conditions:
Esterification: Phthalic anhydride, nonyl alcohol, undecyl alcohol, sulfuric acid (catalyst).
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Phthalic acid, nonyl alcohol, undecyl alcohol.
科学研究应用
Nonyl undecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
相似化合物的比较
- Diheptyl phthalate
- Dinonyl phthalate
- Diundecyl phthalate
Comparison: Nonyl undecyl phthalate is unique in its combination of nonyl and undecyl alcohols, which provides a balance of properties not found in other phthalates. For example, diheptyl phthalate and dinonyl phthalate have shorter alkyl chains, resulting in different plasticizing effects. Diundecyl phthalate, on the other hand, has longer alkyl chains, which can affect its solubility and compatibility with certain polymers .
属性
IUPAC Name |
1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFJMAXNZVRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883156 | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-89-9 | |
| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl undecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl undecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health effects of Nonyl Undecyl Phthalate exposure in mammals?
A1: Research indicates that this compound, similar to other high molecular weight phthalates, primarily exerts its effects through its monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P). In rodent studies, M711P, along with other phthalate monoesters, demonstrated inhibition of gap junctional intercellular communication (GJIC) and induction of peroxisomal β-oxidation in rat and mouse hepatocytes. [] These effects were observed in a concentration-dependent manner, with significant inhibition of GJIC occurring at concentrations as low as 50 µM. [] Interestingly, these effects were not observed in hamster, monkey, or human hepatocytes, suggesting species-specific responses to phthalate monoesters. [] This species-specific response was further corroborated by in vivo studies where high doses of Di-isononyl phthalate (DINP) caused increased liver weight, inhibited GJIC, and increased DNA synthesis in rat and mouse livers, effects consistent with the tumorigenic response observed in chronic rodent studies. [] Notably, these effects exhibited a threshold, with lower doses not eliciting such responses. []
Q2: How does the structure of this compound impact its toxicity compared to other phthalates?
A2: While specific structural data for this compound wasn't provided in the research excerpts, studies examining a range of phthalates, including this compound, revealed a relationship between structure and toxicity in aquatic organisms. [, ] Lower molecular weight phthalates (C1 to C4 alkyl chain lengths), demonstrated increasing toxicity with decreasing water solubility. [] In contrast, higher molecular weight phthalates, including this compound (with alkyl chains of 6 carbons or more), showed minimal acute toxicity in aquatic species, likely due to their limited water solubility (≤1.1 mg/L). [] This suggests that the longer alkyl chains in this compound contribute to its lower acute toxicity in aquatic environments compared to smaller phthalates like dimethyl phthalate or diethyl phthalate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


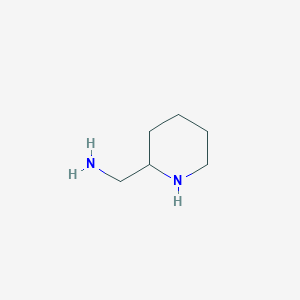
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
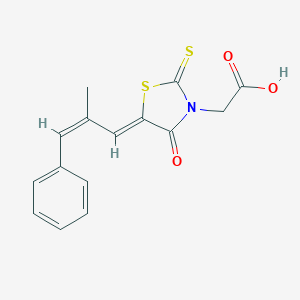

![O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester](/img/structure/B33011.png)
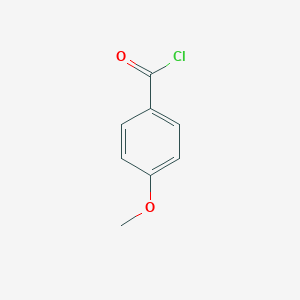
![3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine](/img/structure/B33015.png)
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
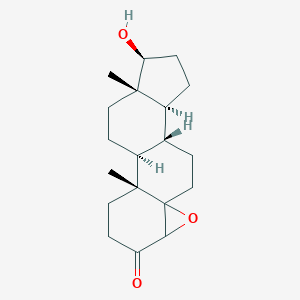
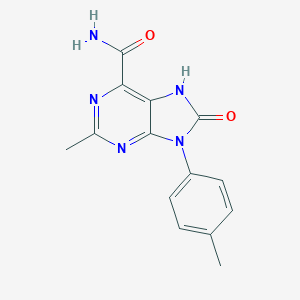
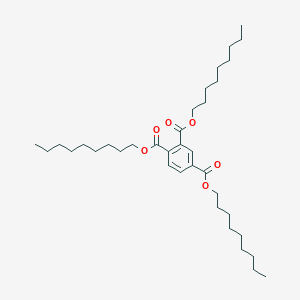

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
